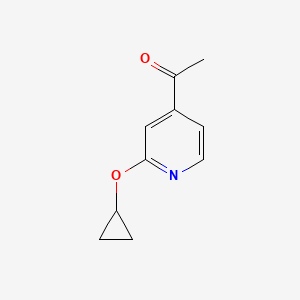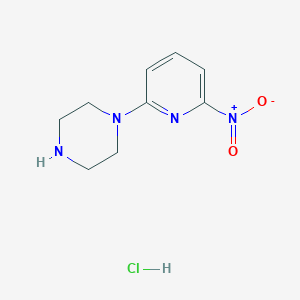
1-(6-Nitropyridin-2-yl)piperazinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Nitropyridin-2-yl)piperazinehydrochloride is a chemical compound that belongs to the class of pyridylpiperazine derivatives It is characterized by the presence of a nitro group attached to the pyridine ring and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride typically involves the nucleophilic substitution reaction of 5-bromine-2-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the process . The resulting product is then subjected to further purification steps to obtain high-purity this compound.
Industrial Production Methods: For industrial-scale production, the process involves the use of cheaper raw materials and optimized reaction conditions to ensure high yield and low cost. The method includes the use of sodium acetate as an acid-binding agent and catalytic hydrogenation for refining and decoloration .
化学反応の分析
Types of Reactions: 1-(6-Nitropyridin-2-yl)piperazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and a suitable catalyst for the reduction of the nitro group.
Substitution: Reagents such as sodium acetate and organic solvents are used to facilitate the substitution reactions.
Major Products Formed:
Reduction: The reduction of the nitro group results in the formation of 1-(6-aminopyridin-2-yl)piperazine.
Substitution: Various substituted derivatives of this compound can be synthesized depending on the reagents used.
科学的研究の応用
1-(6-Nitropyridin-2-yl)piperazinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate. This inhibition disrupts the nitrogen metabolism process, which is crucial for the survival of certain pathogens .
類似化合物との比較
1-(6-Nitropyridin-3-yl)piperazine: This compound has a similar structure but with the nitro group attached to a different position on the pyridine ring.
1-(6-Aminopyridin-2-yl)piperazine: This is the reduced form of 1-(6-Nitropyridin-2-yl)piperazinehydrochloride, where the nitro group is replaced by an amino group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to inhibit urease makes it particularly valuable in medicinal chemistry and biological research .
特性
分子式 |
C9H13ClN4O2 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC名 |
1-(6-nitropyridin-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)9-3-1-2-8(11-9)12-6-4-10-5-7-12;/h1-3,10H,4-7H2;1H |
InChIキー |
QQGLECYVUPNFFR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC(=CC=C2)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


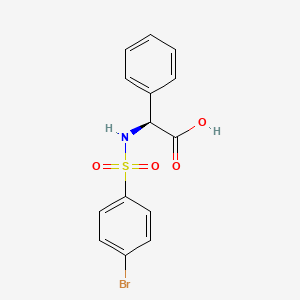
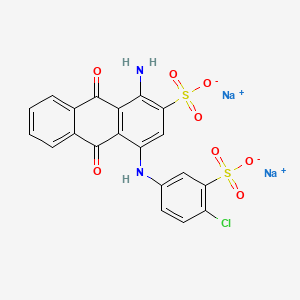
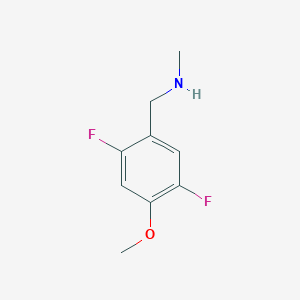
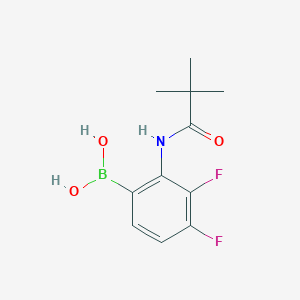
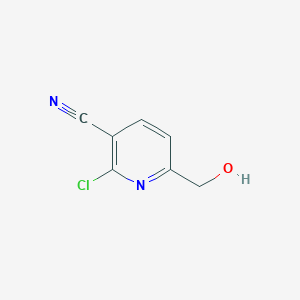
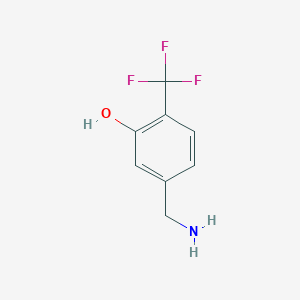
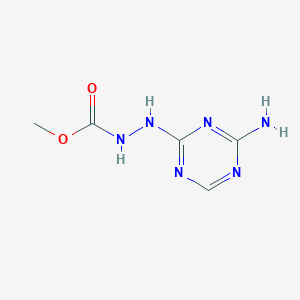
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
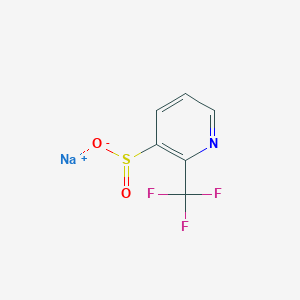
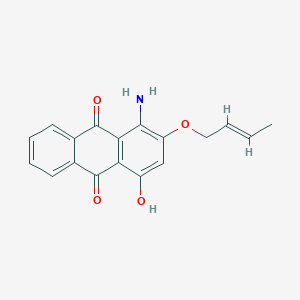
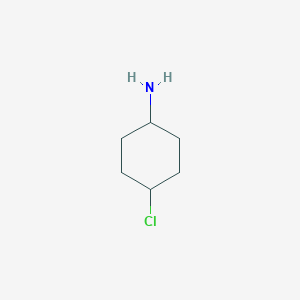
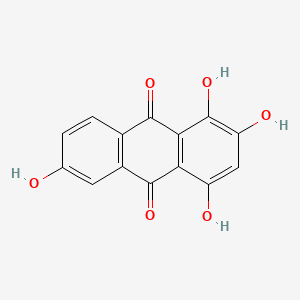
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
